molecular formula C20H23ClN2O2 B12794722 Diocaine CAS No. 537-76-8

Diocaine

Cat. No.: B12794722
CAS No.: 537-76-8
M. Wt: 358.9 g/mol
InChI Key: UBVZBKAQELDFRH-UHFFFAOYSA-N
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Description

Diocaine is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is a colorless, crystalline solid with a mild odor. The compound is primarily used as a local anesthetic and has been studied for its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diocaine can be synthesized through several methods, with the most common involving the reaction of p-aminobenzoic acid with diethylaminoethanol. This reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the ester bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or xylene.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diocaine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites, which are often studied for their pharmacological properties.

    Reduction: The compound can be reduced to its corresponding amine, which may have different biological activities.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether.

    Substitution: Nucleophiles such as hydroxide ions or amines are used in basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Produces various oxidized metabolites.

    Reduction: Yields the corresponding amine.

    Substitution: Results in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

Diocaine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.

    Biology: Investigated for its effects on cellular processes and as a tool to study membrane permeability.

    Medicine: Primarily used as a local anesthetic in minor surgical procedures and dental work. It is also studied for its potential use in treating certain neurological conditions.

    Industry: Employed in the formulation of topical anesthetic creams and gels.

Mechanism of Action

Diocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade inhibits the transmission of pain signals to the brain, resulting in localized numbness. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.

Comparison with Similar Compounds

Diocaine is often compared to other local anesthetics such as lidocaine and procaine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure, which provides certain advantages:

    Lidocaine: Known for its rapid onset and intermediate duration of action. This compound, however, may offer a longer duration of anesthesia.

    Procaine: Has a slower onset and shorter duration compared to this compound. This compound’s structure allows for better penetration and longer-lasting effects.

List of Similar Compounds

  • Lidocaine
  • Procaine
  • Bupivacaine
  • Tetracaine

This compound’s unique properties make it a valuable compound in both research and clinical settings, offering distinct advantages over other local anesthetics.

Properties

CAS No.

537-76-8

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N,N'-bis(4-prop-2-enoxyphenyl)ethanimidamide;hydrochloride

InChI

InChI=1S/C20H22N2O2.ClH/c1-4-14-23-19-10-6-17(7-11-19)21-16(3)22-18-8-12-20(13-9-18)24-15-5-2;/h4-13H,1-2,14-15H2,3H3,(H,21,22);1H

InChI Key

UBVZBKAQELDFRH-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)OCC=C)NC2=CC=C(C=C2)OCC=C.Cl

Origin of Product

United States

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